Advanced Synthesis and Pharmacophore Profiling of Methyl 2-(methylamino)thiophene-3-carboxylate (CAS 946197-90-6)
Advanced Synthesis and Pharmacophore Profiling of Methyl 2-(methylamino)thiophene-3-carboxylate (CAS 946197-90-6)
Executive Summary
In contemporary medicinal chemistry, the design of kinase inhibitors, anti-infectives, and allosteric modulators frequently relies on privileged heterocyclic scaffolds. Methyl 2-(methylamino)thiophene-3-carboxylate (CAS 946197-90-6) is a highly specialized, bifunctional building block. Featuring a thiophene core substituted with a secondary amine at the 2-position and a methyl ester at the 3-position, this molecule serves as a premier precursor for the synthesis of thieno[2,3-d]pyrimidines—robust bioisosteres of purines and quinazolines[1].
This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating synthetic protocols required to utilize this compound effectively in drug discovery workflows.
Physicochemical Profiling
Understanding the quantitative and structural parameters of CAS 946197-90-6 is critical for predicting its reactivity, particularly regarding the nucleophilicity of the secondary amine and the electrophilicity of the adjacent ester.
| Property | Value | Structural Implication |
| Chemical Name | Methyl 2-(methylamino)thiophene-3-carboxylate | Defines the ortho-relationship of reactive groups. |
| CAS Registry Number | 946197-90-6 | Unique identifier for procurement and safety tracking[2]. |
| Molecular Formula | C | Indicates a high degree of unsaturation and heteroatom density. |
| Molecular Weight | 171.2169 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD)[2]. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Capable of directing cyclization or binding target proteins. |
| Hydrogen Bond Acceptors | 3 (Ester O's, Thiophene S) | Facilitates solubility and target-site coordination. |
Retrosynthetic Logic and Mechanistic Pathways
The synthesis of CAS 946197-90-6 is fundamentally rooted in the Gewald Multicomponent Reaction , a highly efficient one-pot cyclocondensation that constructs the 2-aminothiophene core from simple aliphatic precursors[3].
The Causality of N-Methylation
Directly synthesizing the N-methylated thiophene via a modified Gewald reaction is often low-yielding due to the instability of N-substituted cyanoacetamides. Therefore, the standard approach involves synthesizing the primary amine (Methyl 2-aminothiophene-3-carboxylate) first, followed by selective N-methylation[4].
The Chemical Challenge: The 2-amino group on a thiophene ring is significantly less nucleophilic than a standard aliphatic amine. Its lone pair is delocalized into the aromatic
Caption: Synthetic workflow from aliphatic precursors to CAS 946197-90-6 via the Gewald reaction.
Application: Assembly of Thieno[2,3-d]pyrimidines
CAS 946197-90-6 is perfectly primed for cyclocondensation. The ortho positioning of the secondary amine and the methyl ester creates a bis-electrophilic/nucleophilic pocket. When reacted with reagents like formamide, urea, or amidines, the molecule undergoes an initial amidation followed by an intramolecular cyclization, driven thermodynamically by the formation of an aromatic pyrimidine ring and the entropic release of methanol[1].
Caption: Mechanistic pathway of cyclocondensation utilizing CAS 946197-90-6 to form thienopyrimidines.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure high fidelity and reproducibility in a standard organic synthesis laboratory.
Protocol A: Selective N-Methylation to yield CAS 946197-90-6
Objective: Convert methyl 2-aminothiophene-3-carboxylate to its N-methyl derivative without inducing over-alkylation.
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Preparation: Charge a flame-dried 250 mL round-bottom flask with methyl 2-aminothiophene-3-carboxylate (10.0 mmol) and anhydrous N,N-dimethylformamide (DMF) (30 mL) under a nitrogen atmosphere.
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Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K
CO , 15.0 mmol). Causality: K CO is chosen over soluble bases to maintain a heterogeneous mixture, slowing the reaction rate and preventing the formation of the highly reactive naked anion, thereby controlling mono-methylation[4]. -
Electrophile Addition: Cool the mixture to 0 °C. Add Methyl Iodide (MeI, 11.0 mmol) dropwise over 15 minutes.
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Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting material (primary amine) will appear as a highly fluorescent spot under 254 nm UV. The product (secondary amine) will elute slightly higher (less polar due to the masking of one N-H bond).
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Quenching & Workup: Once the starting material is consumed (typically 4-6 hours), quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
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Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield pure CAS 946197-90-6.
Protocol B: Cyclocondensation to 3-Methylthieno[2,3-d]pyrimidin-4(3H)-one
Objective: Utilize CAS 946197-90-6 to construct a bicyclic pharmacophore.
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Preparation: In a heavy-walled microwave vial, combine CAS 946197-90-6 (5.0 mmol) with excess Formamide (15 mL).
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Catalysis: Add a catalytic amount of Ammonium Formate (1.0 mmol) to facilitate the initial nucleophilic attack by increasing the electrophilicity of the formamide carbonyl.
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Thermal Cyclization: Seal the vial and heat the mixture to 150 °C for 4 hours (or utilize microwave irradiation at 150 °C for 30 minutes). Causality: High thermal energy is required to overcome the activation barrier of the intramolecular cyclization and drive off the methanol byproduct, shifting the equilibrium toward the aromatic product[1].
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Precipitation (Self-Validation): Allow the reaction to cool to room temperature, then pour into crushed ice. The thienopyrimidine product, being highly crystalline and insoluble in cold water, will precipitate immediately.
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Isolation: Filter the precipitate under a vacuum, wash with cold water and a small amount of cold diethyl ether, and dry under a high vacuum to yield the target scaffold.
References
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Végh, D., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from[Link][3]
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Desroches, J., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals (MDPI). Retrieved from[Link][1]
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Kruchten, P., et al. (2010). Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones. PMC (NIH). Retrieved from[Link][4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl 2-(methylamino)thiophene-3-carboxylate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
